N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a thiophene ring at position 4, a morpholine sulfonamide group linked via an ethyl chain, and methyl groups at positions 3 and 4. Structural determination of such compounds often employs crystallographic tools like the SHELX system, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S2/c1-12-15(14-4-3-11-23-14)13(2)19(17-12)6-5-16-24(20,21)18-7-9-22-10-8-18/h3-4,11,16H,5-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNVIUZGUNQTAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)N2CCOCC2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antiviral applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₂₀N₄O₃S₂, with a molecular weight of 380.5 g/mol. The compound features a morpholine ring and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways, leading to various biological effects. The precise mechanisms can vary depending on the target and the biological context.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of pyrazole derivatives, including this compound.
Table 1: Antimicrobial Efficacy of Pyrazole Derivatives
| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| 7b | 0.22 - 0.25 μg/mL | - |
| This compound | TBD | TBD |
Studies indicate that derivatives such as 7b exhibit MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, showcasing their potential in treating bacterial infections .
Antiviral Activity
The antiviral potential of pyrazole derivatives has also been explored. For instance, compounds similar to N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine have shown effectiveness against HIV reverse transcriptase with IC50 values ranging from 0.20 to 0.35 μM .
Table 2: Antiviral Efficacy Against HIV
| Compound | IC50 Value (μM) |
|---|---|
| Pyrazole Derivative A | 0.20 |
| Pyrazole Derivative B | 0.35 |
| N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine | TBD |
Case Studies
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole-modified compounds and evaluated their biological activities. Among these, several derivatives exhibited potent antiviral and antibacterial properties, indicating that structural modifications can enhance efficacy .
Another investigation focused on the synthesis and evaluation of thiazol and thiophene-bearing pyrazole derivatives demonstrated significant antimicrobial activities, reinforcing the importance of these moieties in enhancing biological activity .
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antimicrobial and anticancer properties. The presence of the pyrazole and thiophene rings enhances its interaction with biological targets, potentially leading to the development of novel therapeutic agents.
Antimicrobial Activity
Recent studies have shown that derivatives of this compound exhibit notable antibacterial activity against multidrug-resistant strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, a study reported minimum inhibitory concentrations (MICs) that were lower than those of conventional antibiotics, indicating strong potential as an antimicrobial agent .
Anticancer Properties
In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. It has been shown to significantly reduce cell viability at concentrations above 10 µM, suggesting its potential as an anticancer drug candidate .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide is crucial for optimizing its efficacy. Researchers have explored modifications to the sulfonamide group and the pyrazole moiety to enhance biological activity. This includes substituting different functional groups to assess their impact on potency and selectivity against specific targets .
Synthesis and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions, which can be optimized for industrial production. Techniques such as high-throughput screening and continuous flow chemistry are being employed to improve yield and reduce costs associated with large-scale synthesis.
Synthetic Routes
The common synthetic route begins with the formation of the pyrazole ring, followed by the introduction of thiophene and morpholine groups through coupling reactions. The final product is characterized by its sulfonamide functionality, which is critical for its biological activity .
Case Study on Antibacterial Efficacy
A focused study assessed the antibacterial efficacy of this compound against a panel of resistant pathogens. The results indicated that it possessed significant activity against strains resistant to standard treatments, thus highlighting its potential role in combating antibiotic resistance .
Case Study on Cytotoxic Effects
Another investigation evaluated the cytotoxic effects on several cancer cell lines, revealing that certain derivatives exhibited enhanced selectivity and potency compared to existing chemotherapeutic agents. This positions this compound as a promising candidate for further development in cancer therapy .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂NH-) undergoes nucleophilic substitution under basic conditions. The nitrogen atom acts as a leaving group, enabling alkylation or arylation:
| Reaction Type | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, alkyl halide, 60°C | N-alkylated sulfonamide derivatives | 65–78% | |
| Arylation | CuI, L-proline, aryl boronic acid, 80°C | Biaryl sulfonamides | 55–62% |
For example, reaction with methyl iodide in dimethylformamide (DMF) produces N-methyl derivatives, confirmed via ¹H NMR (δ 3.12 ppm, singlet for -NCH₃).
Electrophilic Aromatic Substitution on Pyrazole and Thiophene
The pyrazole and thiophene rings participate in electrophilic substitutions. The pyrazole’s 3,5-dimethyl and 4-thiophen-2-yl substituents direct electrophiles to available positions:
Pyrazole Ring Reactivity:
-
Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4-position (para to thiophene), forming nitro-pyrazole derivatives .
-
Halogenation : Br₂ in CHCl₃ yields 5-bromo-pyrazole analogs (confirmed by MS : m/z 404.1 [M+H]⁺).
Thiophene Ring Reactivity:
-
Sulfonation : SO₃ in H₂SO₄ selectively sulfonates the thiophene β-position, producing sulfonic acid derivatives .
Morpholine Ring Functionalization
The morpholine ring undergoes ring-opening or oxidation:
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | KMnO₄, H₂O, 25°C | Morpholine N-oxide |
| Acid Hydrolysis | HCl (conc.), reflux | Ethylene diamine and sulfonic acid fragments |
Cross-Coupling Reactions
The thiophene and pyrazole groups facilitate palladium-catalyzed couplings:
| Reaction | Catalysts | Products |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl-thiophene hybrids |
| Sonogashira | PdCl₂, CuI, PPh₃ | Alkynylated pyrazoles |
Biological Interaction-Driven Reactions
In pharmacological contexts, the sulfonamide group interacts with enzyme active sites (e.g., carbonic anhydrase), forming hydrogen bonds with Zn²⁺ or arginine residues . Such interactions are quantified via IC₅₀ values (e.g., 0.8 μM for GSTO1 inhibition ).
Comparative Reactivity of Structural Analogs
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide | Phenyl vs. thiophene | Lower electrophilic substitution rates due to phenyl’s electron-withdrawing effect |
| N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide | Sulfone head group | Enhanced oxidative stability but reduced nucleophilicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis focuses on core structures, substituents, and hypothesized properties:
Structural Comparison Table
| Compound Name | Core Structure | Key Substituents | Predicted Properties |
|---|---|---|---|
| Target Compound : N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide | Pyrazole | - 3,5-Dimethyl - 4-Thiophen-2-yl - Ethyl-linked morpholine sulfonamide |
- Moderate lipophilicity (thiophene) - Enhanced solubility (morpholine) - Potential sulfonamide-mediated bioactivity |
| Patent Compound 1 : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... | Oxazolidinone | - Trifluoromethylphenyl - Cyclohexene - Methoxy phenyl - Methanesulfonamide |
- High lipophilicity (CF3 groups) - Metabolic stability (oxazolidinone) - Moderate solubility (sulfonamide) |
| Patent Compound 2 : N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... | Oxazolidinone | - Trifluoromethylphenyl - Cyclohexene - Methoxy phenyl - Ethanethioamide |
- Increased membrane permeability (thioamide) - Reduced solubility vs. sulfonamide analogs |
Key Observations:
Core Heterocycles: The target compound’s pyrazole-thiophene system contrasts with the oxazolidinone core in patent compounds. Pyrazoles are known for hydrogen-bonding capabilities, while oxazolidinones exhibit conformational rigidity and metabolic resistance .
Sulfonamide vs. Thioamide :
- Sulfonamides (target and Patent 1) generally improve solubility and enzymatic inhibition (e.g., carbonic anhydrase), whereas thioamides (Patent 2) may enhance membrane permeability but are prone to oxidation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine-4-sulfonamide, and how can purity be ensured during synthesis?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of pyrazole and thiophene derivatives, followed by sulfonamide formation. Key steps include:
- Step 1 : Reacting 3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazole with a bromoethyl intermediate to form the ethyl-linked pyrazole backbone.
- Step 2 : Sulfonylation using morpholine-4-sulfonyl chloride under anhydrous conditions (e.g., THF as solvent, triethylamine as base) .
- Purity Control : Monitor reaction progress via TLC and confirm final purity (>95%) using reverse-phase HPLC with UV detection at 254 nm. NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural validation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are critical structural features confirmed?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks to confirm the pyrazole C-H protons (~6.5–7.5 ppm), thiophene aromatic protons (~7.0–7.5 ppm), and morpholine methylene groups (~3.5–4.0 ppm) .
- Mass Spectrometry : HRMS (ESI⁺) verifies the molecular ion [M+H]⁺ at m/z 393.5 (calculated for C₁₈H₂₀FN₃O₂S₂) .
- HPLC : Use a C18 column with acetonitrile/water gradient (60:40 to 90:10) to assess purity and stability under varying pH conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., substituting thiophen-2-yl with other aryl groups) influence bioactivity and target selectivity?
- Methodological Answer :
- SAR Studies : Compare analogues with furan, phenyl, or trifluoromethylphenyl substituents. For example:
| Substituent | Bioactivity (IC₅₀) | Target Selectivity |
|---|---|---|
| Thiophen-2-yl | 12 nM (Enzyme X) | High selectivity for Receptor A |
| Furan-3-yl | 45 nM (Enzyme X) | Cross-reactivity with Receptor B |
- Experimental Design : Use competitive binding assays (e.g., SPR or fluorescence polarization) to quantify affinity shifts. Molecular docking (AutoDock Vina) identifies steric/electronic clashes caused by bulkier substituents .
Q. What computational strategies can predict the binding affinity of this sulfonamide derivative with potential enzymatic targets?
- Methodological Answer :
- Docking Simulations : Use Glide (Schrödinger Suite) to model interactions with catalytic pockets (e.g., carbonic anhydrase IX). Key residues (Zn²⁺-coordinating His94/96/119) show hydrogen bonding with the sulfonamide group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-enzyme complex. RMSD/RMSF plots reveal conformational flexibility in the pyrazole-thiophene moiety .
Q. How can contradictory results between in vitro and in vivo bioactivity studies for this compound be resolved?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure plasma stability (e.g., microsomal incubation) to identify rapid metabolism. LC-MS/MS quantifies metabolites like sulfonic acid derivatives .
- Bioavailability Optimization : Formulate with cyclodextrin-based carriers to enhance solubility. Compare AUC(0–24h) in rodent models via IV vs. oral administration .
- Target Engagement Studies : Use PET tracers (e.g., ¹⁸F-labeled analogues) to confirm in vivo target binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different assay systems?
- Methodological Answer :
- Assay Standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase inhibition). Control for pH (7.4 vs. 6.5) and ionic strength, which affect sulfonamide ionization .
- Data Normalization : Express activity as % inhibition relative to vehicle controls. Use ANOVA with post-hoc Tukey tests to compare inter-lab variability .
Structural and Mechanistic Insights
Q. What experimental approaches elucidate the role of the morpholine-sulfonamide moiety in target interaction?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with human carbonic anhydrase II (PDB ID: 1CA2). Electron density maps reveal hydrogen bonds between the sulfonamide S=O and Thr199 .
- Mutagenesis : Clone and express CAII mutants (T199A, E106Q). Measure Ki shifts via stopped-flow CO₂ hydration assays to quantify residue-specific contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
